molecular formula C12H19N3O2 B6616924 N-(5-tert-Butyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide CAS No. 55808-87-2

N-(5-tert-Butyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide

Cat. No. B6616924
CAS RN: 55808-87-2
M. Wt: 237.30 g/mol
InChI Key: OODMUCXIUFMMEE-UHFFFAOYSA-N
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Description

N-(5-tert-Butyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide, abbreviated as NBOA, is a synthetic compound that has recently been studied for its potential to be used in a variety of scientific research applications. NBOA is a derivative of pyrrolidine, a cyclic amine, and is composed of a five-membered ring with an oxazole group attached to the nitrogen atom. It has been found to have a number of biochemical and physiological effects, and is being studied for its potential use in laboratory experiments.

Scientific Research Applications

NBOA has been found to have a wide range of scientific research applications. It has been studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs, making it a potential tool for drug discovery and development. It has also been studied for its ability to inhibit the activity of enzymes involved in the regulation of gene expression, making it a potential tool for gene therapy. Additionally, NBOA has been studied for its potential use in cancer therapy and for its potential to be used as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of NBOA is not yet fully understood. However, it is believed that NBOA binds to enzymes, such as cytochrome P450 enzymes, and inhibits their activity. This inhibition of enzyme activity can lead to a number of biochemical and physiological effects, which will be discussed in the next section.
Biochemical and Physiological Effects
NBOA has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, making it a potential tool for drug discovery and development. Additionally, NBOA has been found to inhibit the activity of enzymes involved in the regulation of gene expression, making it a potential tool for gene therapy. Furthermore, NBOA has been found to have anti-inflammatory effects and has been studied for its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

NBOA has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. Additionally, it is non-toxic and has a low solubility in water, making it easy to use and handle in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, NBOA has a short half-life and is rapidly metabolized, meaning that it must be used quickly after synthesis. Additionally, its mechanism of action is not fully understood, making it difficult to predict the effects of its use in laboratory experiments.

Future Directions

There are a number of potential future directions for the study of NBOA. One potential direction is to further study its mechanism of action, in order to better understand its effects in laboratory experiments. Additionally, further research could be done to explore the potential use of NBOA in drug discovery and development, as well as its potential use in cancer therapy and gene therapy. Finally, further research could be done to explore the potential use of NBOA as an anti-inflammatory agent.

Synthesis Methods

NBOA is synthesized by a two-step process. The first step involves the reaction of pyrrolidine with 5-tert-butyl-1,2-oxazole-3-carboxylic acid to form the intermediate 5-tert-butyl-1,2-oxazole-3-yl pyrrolidine-1-carboxylic acid. This intermediate is then reacted with an amine to form NBOA.

properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)9-8-10(14-17-9)13-11(16)15-6-4-5-7-15/h8H,4-7H2,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODMUCXIUFMMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742390
Record name N-(5-tert-Butyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-Butyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide

CAS RN

55808-87-2
Record name N-(5-tert-Butyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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